N-(4-Hydroxyphenyl)glycine

Photographic chemistry Reduction potential Developer kinetics

N-(4-Hydroxyphenyl)glycine (CAS 122-87-2), also known as glycin or p-hydroxyphenylaminoacetic acid, is an N-substituted p-aminophenol derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. It is synthesized by the reaction of p-aminophenol with chloroacetic acid.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 122-87-2
Cat. No. B087216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)glycine
CAS122-87-2
Synonyms(R,S)-3HPG
4-hydroxyphenylglycine
4-hydroxyphenylglycine hydrobromide, (+-)-isomer
4-hydroxyphenylglycine hydrochloride, (R)-isomer
4-hydroxyphenylglycine perchlorate, (+-)-isomer
4-hydroxyphenylglycine, (+-)-isomer
4-hydroxyphenylglycine, (R)-isomer
4-hydroxyphenylglycine, (S)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer
4-hydroxyphenylglycine, monosodium salt
4-hydroxyphenylglycine, monosodium salt, (R)-isomer
D-p-hydroxyphenylglycine
L-4-hydroxyphenylglycine
oxfenicine
p-hydroxyphenylglycine
UK 25842
UK-25842
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(=O)O)O
InChIInChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)
InChIKeyWRUZLCLJULHLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)glycine (CAS 122-87-2): Chemical Identity and Core Characteristics for Procurement Decisions


N-(4-Hydroxyphenyl)glycine (CAS 122-87-2), also known as glycin or p-hydroxyphenylaminoacetic acid, is an N-substituted p-aminophenol derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is synthesized by the reaction of p-aminophenol with chloroacetic acid [1]. The compound appears as a white to light tan or silvery crystalline powder that turns brown with age, with a melting point of approximately 244°C (with decomposition) . It is sparingly soluble in water and most organic solvents but readily soluble in alkalis and mineral acids [2]. N-(4-Hydroxyphenyl)glycine is distinct from the proteinogenic amino acid glycine and is classified as a non-proteinogenic alpha-amino acid and a member of the phenol class [3].

N-(4-Hydroxyphenyl)glycine (CAS 122-87-2): Why Generic Substitution or In-Class Replacement Carries Verifiable Risk


N-(4-Hydroxyphenyl)glycine cannot be reliably substituted with other N-substituted p-aminophenol derivatives or glycine-based analogs without altering functional outcomes. In photographic development applications, its carboxyl group substitution on the nitrogen atom fundamentally alters reduction potential and developing kinetics compared to metol (N-methyl-p-aminophenol sulfate) [1]. In biomedical research contexts, its specific tyrosinase-catalyzed oxidation pathway produces unique muconic semialdehyde derivatives that differ mechanistically from those generated by structurally related 4-aminophenol compounds [2]. The differential cytotoxic profile observed in melanoma cell assays—where N-(4-hydroxyphenyl)glycine exhibits IC50 values distinct from its α-methyl derivatives and morpholine-containing analogs—further underscores that minor structural modifications yield quantitatively different biological activity [3]. These verifiable differences in reduction potential, enzymatic processing, and cellular potency mean that substitution without experimental validation introduces uncontrolled variables into any application where the compound's specific electronic or steric properties are functionally relevant.

N-(4-Hydroxyphenyl)glycine (CAS 122-87-2): Quantitative Differentiation Evidence for Scientific and Procurement Evaluation


Reduction Potential and Development Kinetics: N-(4-Hydroxyphenyl)glycine versus Metol in Photographic Applications

N-(4-Hydroxyphenyl)glycine (glycin) differs from metol (N-methyl-p-aminophenol sulfate) by the presence of a carboxyl group attached to the nitrogen atom, which replaces the methyl group found in metol [1]. This structural difference weakens the reduction potential of the compound relative to metol [1]. The two developers exhibit markedly different character in practical use: N-(4-hydroxyphenyl)glycine is slower-acting but maintains activity for a significantly longer duration in solution compared to metol [1]. Additionally, N-(4-hydroxyphenyl)glycine demonstrates a more limited shelf life in dry form relative to both metol and phenidone [1].

Photographic chemistry Reduction potential Developer kinetics

Tyrosinase-Catalyzed Oxidation Products: N-(4-Hydroxyphenyl)glycine versus 4-Aminophenol

Oxidation of N-4-hydroxyphenylglycine with tyrosinase in phosphate buffer at pH 6.8 yields two major products identified as the novel carboxymethylaminomuconic semialdehyde and a related Schiff base [1]. Under similar conditions, tyrosinase-catalyzed oxidation of 4-aminophenol affords analogous ring-opened products, but the N-(4-hydroxyphenyl)glycine-derived products contain the distinctive carboxymethylamino substitution that differentiates them structurally and functionally [1]. This unusual cleavage of the 4-aminophenol ring system proceeds through enzymatic conversion to the corresponding o-quinone intermediate, a pathway that provides the chemical foundation for understanding the compound's melanocytotoxic effects [1].

Enzymology Tyrosinase substrate Oxidative metabolism Melanoma research

Cytotoxic Potency in Human Melanoma Cell Lines: N-(4-Hydroxyphenyl)glycine versus Structural Analogs

In cytotoxicity assays against pigmented human melanoma cell lines (HBL), N-4-hydroxyphenylglycine (NHPG) demonstrated significant antiproliferative effects with an IC50 value of approximately 80 μg/mL [1]. Under the same experimental conditions, structurally modified derivatives showed markedly different potency: morpholine-containing 4-aminophenol derivatives (e.g., N-(2-morpholinoethyl)-4-aminophenol) achieved an IC50 of 20 μg/mL on HBL cells, while the diacetoxy-derivative DIAcMoAC exhibited an IC50 of 15 μg/mL on HBL cells and as low as 2 μg/mL on tyrosinase-containing, non-pigmented human melanoma cells (LND1) [1]. The α-methyl derivatives of NHPG (methylphenylglycine and dimethyl-phenylglycine) also exhibited significant antiproliferative effects with IC50 values around 80 μg/mL, indicating comparable potency within this subclass [1].

Cancer research Cytotoxicity assay Melanoma Antiproliferative activity

Physical Property Specifications: Commercial Grade Purity and Melting Point Benchmarks

Commercially available N-(4-Hydroxyphenyl)glycine is supplied with a minimum assay purity of 97% . The compound exhibits a melting point of approximately 244°C with decomposition (literature value), with some sources reporting initial melting onset at 220°C and complete melting at 245-247°C [1]. The commercial product appears as a powder ranging in color from light brown to gray-brown . These specifications provide a verifiable quality baseline for procurement and incoming material verification, distinguishing it from lower-purity industrial-grade material or degraded samples.

Quality control Analytical chemistry Material specification

N-(4-Hydroxyphenyl)glycine (CAS 122-87-2): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Specialty Black-and-White Photographic Development Requiring Extended Solution Longevity

N-(4-Hydroxyphenyl)glycine is suited for photographic development protocols where sustained developing activity over extended working periods is prioritized over rapid development speed. Unlike metol, which acts faster but exhausts more quickly in solution, N-(4-Hydroxyphenyl)glycine provides slower but more prolonged developing action [1]. This characteristic makes it valuable for specific fine-art photographic processes and historical formulation replication where the distinct tonality and development curve produced by glycin-based developers are desired. However, procurement planning must account for its limited dry shelf life compared to metol and phenidone [1].

Tyrosinase-Mediated Oxidation Studies and Melanocytotoxic Mechanism Research

For researchers investigating tyrosinase-catalyzed oxidation pathways or developing targeted antimelanoma agents, N-(4-Hydroxyphenyl)glycine provides a structurally defined substrate that yields characteristic oxidation products. Under tyrosinase catalysis at pH 6.8, the compound undergoes unusual ring cleavage to produce carboxymethylaminomuconic semialdehyde and a related Schiff base [2]. These products differ from those generated by the parent 4-aminophenol scaffold, providing a distinct chemical signature for mechanistic studies of melanocytotoxic activity [2]. This application scenario is directly supported by experimental data on product isolation and structural characterization [2].

Baseline Compound for Structure-Activity Relationship (SAR) Studies in Antimelanoma Drug Discovery

In medicinal chemistry programs targeting malignant melanoma, N-(4-Hydroxyphenyl)glycine serves as a quantitatively defined reference compound for benchmarking structural modifications. With an established IC50 of approximately 80 μg/mL against pigmented human melanoma HBL cells [3], the compound provides a reproducible baseline against which derivative potency can be measured. Researchers can quantitatively assess whether structural modifications—such as morpholinoethyl substitution (IC50 = 20 μg/mL) or diacetoxy derivatization (IC50 = 15 μg/mL on HBL; 2 μg/mL on LND1)—yield meaningful improvements in antiproliferative activity [3].

Analytical Chemistry Applications: Iron, Phosphorus, and Silicon Detection

N-(4-Hydroxyphenyl)glycine is employed in analytical chemistry procedures for the colorimetric detection and determination of iron, phosphorus, and silicon [4]. It also serves as an acid indicator in bacteriological applications [4]. For these analytical applications, the ≥97% purity commercial specification and defined melting point (244°C with decomposition) provide quality benchmarks essential for reproducible quantitative analysis .

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